Welcome to the BenchChem Online Store!
molecular formula C10H9ClN2O B1628072 5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 862588-62-3

5-(4-Chlorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1628072
M. Wt: 208.64 g/mol
InChI Key: IGDZNVNGUGOWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05744426

Procedure details

71.2 g (1.55 mol) of methylhydrazine were added dropwise over the course of40 minutes to a suspension of 267 g (1.19 mol) of ethyl 4-chlorobenzoylacetate in 1.5 1 of acetic acid, the temperature rising to 50° C. The reaction solution was stirred at 100° C. for 2 hours and cooled, and then about 1.5 1 each of ether and water were added.The precipitate formed (66.5 g) was filtered off and washed with petroleum ether/ether (1:1). The organic phase was washed four times with saturated sodium hydrogen carbonate solution and concentrated, and the residue was taken up in water. Once again the precipitate formed was filtered off and washed with petroleum ether/ether (1:1). Overall yield: 171 g; m.p. 189° C.
Name
methylhydrazine
Quantity
71.2 g
Type
reactant
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].[Cl:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([CH2:11][C:12](OCC)=[O:13])=O)=[CH:7][CH:6]=1.C(O)(=O)C.CCOCC>O>[Cl:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]2[CH2:11][C:12](=[O:13])[N:2]([CH3:1])[N:3]=2)=[CH:7][CH:6]=1

Inputs

Step One
Name
methylhydrazine
Quantity
71.2 g
Type
reactant
Smiles
CNN
Name
Quantity
267 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CC(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
formed (66.5 g)
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with petroleum ether/ether (1:1)
WASH
Type
WASH
Details
The organic phase was washed four times with saturated sodium hydrogen carbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Once again the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with petroleum ether/ether (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=NN(C(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.